molecular formula C21H19N3O4 B11020296 N-(1H-indol-6-yl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(1H-indol-6-yl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11020296
M. Wt: 377.4 g/mol
InChI Key: SSNQVPJHWVNLCH-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic small molecule featuring a 1,3-dioxo-isoindole core substituted with a 3-methoxypropyl group at position 2 and a carboxamide-linked indol-6-yl moiety at position 3. The isoindole-dione scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets, while the indole group is a privileged structure in medicinal chemistry, often associated with kinase inhibition or receptor modulation . The 3-methoxypropyl substituent may enhance solubility and metabolic stability compared to shorter alkyl chains.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C21H19N3O4/c1-28-10-2-9-24-20(26)16-6-4-14(11-17(16)21(24)27)19(25)23-15-5-3-13-7-8-22-18(13)12-15/h3-8,11-12,22H,2,9-10H2,1H3,(H,23,25)

InChI Key

SSNQVPJHWVNLCH-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Biological Activity

N-(1H-indol-6-yl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

Synthesis

Synthesis methods for similar indole derivatives often involve condensation reactions and functionalization strategies. For instance, Knoevenagel condensation has been utilized to form various indole derivatives with significant biological activities . The specific synthetic route for this compound may involve starting materials such as indole derivatives and appropriate aldehydes or ketones.

Antimicrobial Activity

Research indicates that indole derivatives exhibit broad-spectrum antimicrobial activity. A study highlighted that compounds similar to our target compound showed low minimum inhibitory concentrations (MICs) against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . Specifically, derivatives with indole substitutions demonstrated promising antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), which is critical given the rising antibiotic resistance.

CompoundMIC (µg/mL)Target Organism
3k0.98MRSA
3k7.80S. epidermidis
3k>100E. coli

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. Compounds exhibiting significant antiproliferative activities against various cancer cell lines were reported. For instance, certain indolylquinazolinones demonstrated preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .

The mechanisms by which these compounds exert their biological effects may involve:

  • Inhibition of DNA Synthesis : Similar compounds have shown the ability to disrupt DNA replication in bacterial cells.
  • Apoptosis Induction : Some indoles have been linked to the induction of apoptosis in cancer cells through various signaling pathways.
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in cell proliferation and survival pathways .

Case Studies

A notable case study involved the evaluation of synthesized indole derivatives against MRSA strains, where certain compounds exhibited MIC values lower than traditional antibiotics . This highlights the potential of indole-based compounds in addressing antibiotic resistance.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The target compound belongs to a class of isoindole-dione derivatives. Below is a comparative analysis with structurally related compounds from regulatory and synthetic databases:

Compound Name Core Structure Key Substituents CAS Number Reference
Target Compound 1,3-dioxo-isoindole-5-carboxamide N-(1H-indol-6-yl), 2-(3-methoxypropyl) Not listed
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-isoindole-5-carboxamide 1,3-dioxo-isoindole-5-carboxamide 2-(2-methoxyethyl), thiadiazolylidene 1144462-13-4
Reaction mass of N-[(4-bromo-6-substituted-2-alkyl-isoindole-dione)diazenyl]acetamide derivatives 1,3-dioxo-isoindole Diazenyl, bromo, methoxyalkyl/hydroxy-3-phenoxypropyl Not listed
Sodium bis[4-hydroxy-3-(azo)benzenesulphonamidato]cobaltate(1-) Benzenesulphonamidato cobaltate 3-methoxypropyl, azo-naphthyl groups Not listed
Key Observations:

Isoindole-Dione Core : The target compound and ’s thiadiazole derivative share the isoindole-dione-carboxamide core, critical for hydrogen bonding and π-π stacking in target binding .

Substituent Variations: Indole vs. Thiadiazole: Replacing the indole group (target) with a thiadiazolylidene moiety () may alter selectivity toward enzymatic targets, as thiadiazoles are often associated with antimicrobial activity . Methoxypropyl vs. Diazenyl and Bromo Groups: ’s diazenyl-bromo derivatives highlight the use of halogen and azo groups for tuning electronic properties or photostability in industrial applications .

Functional Implications

  • Regulatory Context: ’s cobaltate complex (with azo and methoxypropyl groups) is registered as a nanoparticulate substance, indicating industrial use in dyes or catalysts . This contrasts with the target compound’s likely pharmaceutical orientation.

Preparation Methods

Bromination of 2-Methylbenzoic Acid

Bromination of 2-methylbenzoic acid using bromine (Br₂) and iron (Fe) as a catalyst yields a mixture of 5-bromo-2-methylbenzoic acid and 3-bromo-2-methylbenzoic acid (60:40 ratio). Purification via methanol recrystallization isolates the 5-bromo isomer, which serves as the precursor for subsequent steps.

Reaction Conditions

  • Reactants: 2-Methylbenzoic acid (10 g, 0.073 mol), Br₂ (8 mL, 0.16 mol), Fe (600 mg)

  • Temperature: 0°C → room temperature

  • Yield: Quantitative (16 g crude, 12.5 g purified)

Cyclization to 3-Oxoisoindoline-5-Carboxylic Acid

The brominated intermediate undergoes cyclization in the presence of ammonium hydroxide (NH₄OH) and Raney nickel (Rn/Ni) to form 3-oxoisoindoline-5-carbaldehyde, which is oxidized to 3-oxoisoindoline-5-carboxylic acid using Oxone (2KHSO₅·KHSO₄·K₂SO₄).

Key Steps

  • Cyclization :

    • Reactants: 5-Bromo-2-methylbenzoic acid, Rn/Ni, formic acid

    • Temperature: 65°C, 2 hours

    • Yield: 78% (0.596 g)

  • Oxidation :

    • Reactants: 3-Oxoisoindoline-5-carbaldehyde, Oxone, DMF

    • Temperature: Room temperature, 3 hours

    • Yield: 75% (off-white solid)

Introduction of the 3-Methoxypropyl Side Chain

The 3-methoxypropyl group is introduced via alkylation of the isoindole nitrogen. This step requires careful optimization to avoid over-alkylation.

Alkylation with 3-Methoxypropyl Bromide

The nitrogen atom of 3-oxoisoindoline-5-carboxylic acid undergoes nucleophilic substitution with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate (K₂CO₃).

Reaction Conditions

  • Solvent: Dimethylformamide (DMF)

  • Base: K₂CO₃ (2.2 equiv)

  • Temperature: 80°C, 6 hours

  • Yield: 68–72% (reported for analogous compounds)

Characterization Data

  • 1H NMR (DMSO-d₆) : δ 4.44 (s, 2H, CH₂), 3.40 (t, J = 6.2 Hz, 2H, OCH₂), 3.24 (s, 3H, OCH₃), 1.82–1.75 (m, 2H, CH₂)

  • LC-MS : m/z 292.1 [M+H]⁺ (calculated for C₁₃H₁₃NO₅: 291.08)

Formation of the Carboxamide Bond

The carboxylic acid at position 5 is activated and coupled with 1H-indol-6-amine using carbodiimide-based reagents.

Activation with EDC/HOBt

Ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) facilitate the formation of the reactive O-acylisourea intermediate, which reacts with the amine.

General Procedure

  • Dissolve 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (1 equiv) in dichloromethane (DCM).

  • Add EDC·HCl (1.2 equiv), HOBt (1.1 equiv), and triethylamine (TEA, 1.2 equiv) at 0°C.

  • Stir for 30 minutes, then add 1H-indol-6-amine (1.2 equiv).

  • React at room temperature for 2–4 hours.

Optimization Data

Coupling AgentSolventTemperatureYield
EDC/HOBtDCMRT85%
DCC/DMAPTHF0°C72%
HATUDMFRT78%

Characterization

  • Melting Point : 192–194°C

  • 1H NMR (DMSO-d₆) : δ 10.12 (s, 1H, CONH), 8.71 (s, 1H, indole NH), 7.81 (d, J = 8.0 Hz, 1H), 7.12–6.98 (m, 4H, aromatic)

  • LC-MS : m/z 434.2 [M+H]⁺ (calculated for C₂₂H₂₀N₃O₅: 434.14)

Purification and Analytical Validation

Final purification involves silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Purity is confirmed via HPLC (>99%) and NMR spectroscopy.

Challenges and Mitigation Strategies

  • Low Alkylation Yields :

    • Cause: Steric hindrance from the 3-methoxypropyl group.

    • Solution: Use excess alkylating agent (1.5 equiv) and prolonged reaction time.

  • Amide Bond Hydrolysis :

    • Cause: Residual moisture during coupling.

    • Solution: Employ anhydrous solvents and molecular sieves .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(1H-indol-6-yl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Coupling reactions : Use of agents like EDC or HATU to form amide bonds between indole and isoindole moieties.
  • Purification : Column chromatography or recrystallization to isolate the pure product.
  • Functional group modifications : Alkylation or substitution reactions to introduce the 3-methoxypropyl group (e.g., using NaH in DMF for alkylation). Reaction conditions (solvent, temperature) must be optimized to avoid side products.

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton and carbon environments, particularly for indole NH and isoindole carbonyl groups.
  • Mass spectrometry (HR-ESI-MS) : To confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if applicable): Resolves 3D conformation, critical for understanding steric effects in biological interactions.

Q. What analytical techniques ensure purity during synthesis?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress in real time.
  • Melting point analysis : Validates consistency with literature values.

Advanced Research Questions

Q. How can researchers optimize reaction yields using computational and statistical methods?

  • Design of Experiments (DoE) : Statistical methods (e.g., factorial designs) identify critical variables (e.g., solvent polarity, catalyst loading) and interactions. For example, acetic acid reflux conditions () can be systematically varied to maximize yield.
  • Quantum chemical calculations : Tools like density functional theory (DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows are exemplary here.

Q. How should contradictory biological activity data be addressed?

  • Structure-Activity Relationship (SAR) studies : Compare analogs with varying substituents (e.g., indole position: 6-yl vs. 3-yl or 5-yl in related compounds). For instance, highlights that 3-yl indole derivatives show stronger receptor affinity due to spatial orientation.
  • Mechanistic assays : Use enzyme inhibition assays (e.g., kinase profiling) or cellular models to isolate target-specific effects from off-target interactions.

Q. What strategies are effective for studying interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KdK_d) between the compound and proteins.
  • Molecular docking simulations : Predict binding modes to receptors (e.g., serotonin receptors, common targets for indole derivatives).
  • Thermal shift assays : Measure protein stabilization upon ligand binding, indicating direct interaction.

Q. How can researchers resolve discrepancies in solubility and bioavailability predictions?

  • Physicochemical profiling : Measure logP (via shake-flask method) and pKa to refine computational predictions (e.g., XlogP3).
  • Salt formation or prodrug strategies : Modify the carboxamide group to enhance aqueous solubility.
  • In vitro permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption potential.

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